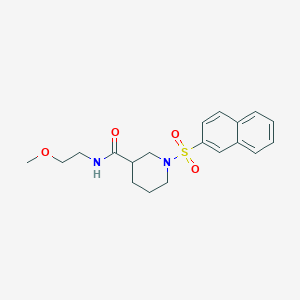![molecular formula C16H17N3O3 B5294586 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)
3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of neuroscience. This compound has been found to have significant effects on the brain and its functions, making it a promising candidate for further study and potential therapeutic use.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole involves the modulation of the activity of several key neurotransmitters, including dopamine, acetylcholine, and glutamate. This compound has been found to enhance the release of dopamine and acetylcholine, while inhibiting the release of glutamate. These effects are believed to be responsible for its ability to modulate synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole have been studied extensively in animal models. It has been found to improve cognitive function and memory retention, as well as enhance the activity of several key enzymes involved in neurotransmitter synthesis and metabolism. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole in lab experiments include its ability to modulate synaptic plasticity and improve cognitive function, as well as its antioxidant and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further study to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole, including the investigation of its potential therapeutic use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further study is needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs or therapies. Finally, the development of new synthesis methods and analogues of this compound may lead to the discovery of even more potent and effective compounds for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole involves several steps, including the reaction of 4-nitrobenzaldehyde with pyrrolidine to form an imine intermediate. This intermediate is then reacted with ethyl acetoacetate to form a β-ketoester, which is further reacted with hydroxylamine to form an oxime. The oxime is then cyclized to form the final product, 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole.
Aplicaciones Científicas De Investigación
3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole has been studied extensively for its potential applications in the field of neuroscience. It has been found to have significant effects on the brain and its functions, including the regulation of neurotransmitter release and the modulation of synaptic plasticity. These effects make it a promising candidate for further study and potential therapeutic use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-4-nitro-5-[(Z)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-16(19(20)21)15(22-17-12)9-6-13-4-7-14(8-5-13)18-10-2-3-11-18/h4-9H,2-3,10-11H2,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJTUQMZPORLOR-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-5-{(Z)-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5294505.png)

![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5294521.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)
![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)


![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)